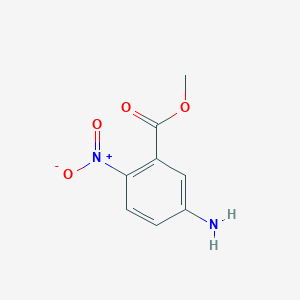

Methyl 5-amino-2-nitrobenzoate

Description

Significance within Substituted Benzoate (B1203000) Chemistry

Substituted benzoates are a class of compounds that have been extensively studied in organic chemistry. stackexchange.comacs.orgtandfonline.comrsc.org The reactivity and properties of these molecules are heavily influenced by the nature and position of the substituents on the aromatic ring. stackexchange.comlibretexts.org

In the context of substituted benzoate chemistry, Methyl 5-amino-2-nitrobenzoate is a prime example of a molecule with both electron-donating (amino group) and electron-withdrawing (nitro and methyl ester groups) substituents. libretexts.org This electronic arrangement creates a unique reactivity profile. The electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution, while also increasing the acidity of the corresponding benzoic acid. libretexts.org Conversely, the amino group is an activating group. This dichotomy of electronic effects makes it a valuable substrate for studying reaction mechanisms and for the regioselective synthesis of polysubstituted benzene (B151609) derivatives.

Contextualization within Aromatic Nitro-Amino Ester Systems

Aromatic compounds containing both nitro and amino groups, along with an ester functionality, are important synthetic intermediates. beilstein-journals.org The nitro group can be readily reduced to an amino group, providing a route to diamino derivatives. researchgate.net This transformation is a fundamental step in the synthesis of many heterocyclic compounds and other complex molecular architectures. jmchemsci.com

Research has shown that the selective reduction of the nitro group in the presence of an ester can be achieved using specific reagent systems, such as sodium borohydride (B1222165) with iron(II) chloride. researchgate.net This chemoselectivity is crucial for synthetic chemists, allowing for the manipulation of one functional group while leaving the other intact. The interplay between the nitro, amino, and ester groups in systems like this compound allows for a stepwise and controlled elaboration of the molecule, making it a valuable tool in multistep organic synthesis. researchgate.net Studies on related systems, such as the reactions of chelated ester enolates with aromatic nitro compounds, further highlight the complex and synthetically useful reactivity patterns of this class of molecules. organic-chemistry.org

Current Research Landscape and Emerging Trends

The current research landscape for this compound and related compounds is focused on its application as a versatile building block in the synthesis of novel compounds. cymitquimica.com Its derivatives are being explored for their potential in medicinal chemistry and as agrochemicals. nih.govchemimpex.com For instance, derivatives of similar substituted nitrobenzoates have been investigated as intermediates for pharmaceuticals. nih.gov

A significant trend in the field is the development of more efficient and selective synthetic methodologies. This includes the exploration of new catalytic systems for the reduction of the nitro group and for carrying out other transformations on the aromatic ring. beilstein-journals.orgresearchgate.netmdpi.com The synthesis of complex heterocyclic structures from readily available aromatic nitro compounds remains an active area of research. jmchemsci.com Furthermore, there is an increasing interest in the synthesis of specifically substituted benzoates for applications in materials science, such as in the development of liquid crystals and specialty polymers. tandfonline.comchemimpex.com The unique substitution pattern of this compound makes it a candidate for the synthesis of new materials with tailored electronic and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQRFDGMJZUGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466115 | |

| Record name | Methyl 5-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35998-96-0 | |

| Record name | Methyl 5-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35998-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Amino 2 Nitrobenzoate and Its Precursors

Established Synthetic Routes and Reaction Pathways

Traditional synthetic approaches to Methyl 5-amino-2-nitrobenzoate involve multi-step sequences that prioritize yield, selectivity, and the use of accessible starting materials. These routes typically focus on the late-stage introduction or modification of the key functional groups.

Reduction of Nitro Aromatic Precursors to Amino Groups

A common strategy involves the selective reduction of one nitro group on a dinitroaromatic precursor, such as 3,5-dinitrobenzoic acid or its corresponding methyl ester. The challenge lies in achieving mono-reduction without affecting the second nitro group.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines due to its efficiency and clean reaction profiles. This method employs hydrogen gas in the presence of a metal catalyst. For dinitro compounds, achieving selective mono-reduction can be challenging, but process conditions can be optimized to favor the formation of the desired nitro-amino product.

Hydrogenation of trinitroaromatic compounds like 2,4,6-trinitrobenzoic acid has been successfully carried out over a Pd/C catalyst to produce triaminobenzene. mdpi.com Similarly, the hydrogenation of dinitrobenzoic acids is a direct route to the corresponding diamino derivatives. almacgroup.comgoogle.comgoogle.com For instance, the hydrogenation of 3,5-dinitrobenzoic acid (3,5-dNBA) has been studied using rhenium-based catalysts. knutd.edu.ua The process can be staged, with the initial formation of nitroso compounds preceding the final reduction to amino groups. knutd.edu.ua While complete reduction to the diamine is common, careful control of hydrogen pressure, temperature, and reaction time can favor the selective reduction of a single nitro group.

| Substrate | Catalyst | Solvent | Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| p-Nitrobenzoic acid | 5% Pd/C | Water (with NaOH) | 10 bar H₂, 80 °C | p-Aminobenzoic acid | almacgroup.com |

| 3,5-Dinitrobenzoic acid | Pd/C | Water | 0.1-1.0 MPa H₂, 50-100 °C | 3,5-Diaminobenzoic acid | google.com |

| 3,5-Dinitrobenzoic acid | Trinuclear Rhenium Thio Complexes | Water | 0.1 MPa H₂ | 3,5-Diaminobenzoic acid | knutd.edu.ua |

| 2,4,6-Trinitrobenzoic acid | Pd/C | Aqueous | Not specified | Triaminobenzene | mdpi.com |

Metal-mediated reductions offer an alternative to catalytic hydrogenation and are particularly useful for achieving selectivity in polynitroaromatic compounds. The Zinin reduction, discovered by Nikolay Zinin in 1842, is a classic method that utilizes negative divalent sulfur reagents (like sodium sulfide) to reduce nitroarenes to anilines. wikipedia.orgsciencemadness.orgfiveable.me This reaction is renowned for its ability to selectively reduce one nitro group in a dinitro compound. wikipedia.orgstackexchange.com For example, 1,3-dinitrobenzene (B52904) can be selectively reduced to 3-nitroaniline. wikipedia.org The reduction of 3,5-dinitrobenzoic acid using this method yields 3-amino-5-nitrobenzoic acid. sciencemadness.org

Other common metal-based systems include iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. sciencemadness.org While effective, controlling the reaction to prevent complete reduction to the diamine is crucial. Sodium borohydride (B1222165) (NaBH₄) is generally a mild reducing agent for carbonyls but is not potent enough on its own to reduce nitro groups. jsynthchem.comjsynthchem.com However, its reducing power can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄, allowing for the reduction of nitroaromatics to their corresponding amines in an ethanol (B145695) solvent. jsynthchem.comjsynthchem.com

| Substrate | Reagent(s) | Method | Product | Reference |

|---|---|---|---|---|

| 1,3-Dinitrobenzene | Sodium Sulfide (Na₂S) | Zinin Reduction | 3-Nitroaniline | wikipedia.org |

| 3,5-Dinitrobenzoic acid | Sulfide reagents | Zinin Reduction | 3-Amino-5-nitrobenzoic acid | sciencemadness.org |

| Methyl 3-nitrobenzoate | Iron powder / Acetic acid | Metal/Acid Reduction | Methyl 3-aminobenzoate (B8586502) | sciencemadness.org |

| Nitroaromatics | NaBH₄ / Ni(PPh₃)₄ | Enhanced Borohydride Reduction | Aromatic Amines | jsynthchem.com |

Esterification of Substituted Aminobenzoic or Nitrobenzoic Acids

The conversion of a carboxylic acid precursor to its methyl ester is a key step in many synthetic routes to this compound. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comorganic-chemistry.orgoperachem.com

To drive the equilibrium towards the ester product, an excess of methanol (B129727) is typically used, which also serves as the solvent. organic-chemistry.orgoperachem.com The water formed during the reaction can be removed azeotropically, although this is less common when using a large excess of a low-boiling alcohol like methanol. organic-chemistry.orggoogle.com Another effective reagent for this transformation is thionyl chloride in methanol, which proceeds through an acid chloride intermediate. prepchem.comchemicalbook.com

| Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzoic acid | Methanol, conc. H₂SO₄ | Stir at 65°C | Methyl benzoate (B1203000) | operachem.com |

| m-Aminobenzoic acid | Methanol, Thionyl chloride | Room Temperature | Methyl 3-aminobenzoate Hydrochloride | prepchem.com |

| General Aminobenzoic acid | Methanol, Thionyl chloride | Reflux for 24h | Methyl aminobenzoate | chemicalbook.com |

| p-Nitrobenzoic acid | Glycerol, H₂SO₄, Toluene (B28343) | >100°C, Azeotropic distillation | Glycerol mono-p-nitrobenzoate | google.com |

Convergent Synthesis Approaches from Aromatic Building Blocks

Convergent synthesis involves preparing the target molecule from simpler, pre-functionalized aromatic precursors. The order of reactions is critical and is dictated by the directing effects of the substituents. The ester and nitro groups are electron-withdrawing and act as meta-directors, while the amino group is an electron-donating ortho, para-director.

A plausible and controlled route begins with the esterification of 3-nitrobenzoic acid to form Methyl 3-nitrobenzoate. The subsequent nitration of this compound using a mixture of concentrated nitric and sulfuric acids ("mixed acid") introduces a second nitro group. echemi.com Both the ester and the nitro group direct the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position (C-5), leading to the formation of Methyl 3,5-dinitrobenzoate. echemi.comorgsyn.org The final step is the selective reduction of one of the two nitro groups, for which methods described in section 2.1.1.2, such as the Zinin reduction, are well-suited. sciencemadness.org

An alternative, though less direct, pathway is the nitration of methyl benzoate. This reaction yields primarily Methyl 3-nitrobenzoate, as the ester group is a meta-director. orgsyn.org Further nitration and selective reduction would then be required to achieve the target structure.

Advanced and Selective Synthetic Methodologies

Modern synthetic chemistry seeks to improve upon traditional methods by developing more selective, efficient, and environmentally benign processes.

Photocatalytic Reduction: This emerging technique uses light energy to drive chemical reactions. Heterogeneous photocatalytic systems, such as those employing Cadmium Sulfide (CdS) with a cocatalyst like Nickel Phosphide (Ni₂P) or Vanadium Oxide on Titania (V₂O₅/TiO₂), can selectively reduce nitroarenes to amines under visible light irradiation. rsc.orgacs.orgchemistryviews.org These methods often operate in aqueous or alcoholic solutions at room temperature, offering a greener alternative to traditional reductions. chemistryviews.org Photoenzymatic systems, which combine a photocatalyst like chlorophyll (B73375) with a nitroreductase enzyme, have also been developed for the selective synthesis of aminoaromatics from nitro compounds, fueled by light. bohrium.com

Electrochemical Reduction: This method uses an electric current to facilitate the reduction of nitro groups. It offers high selectivity, as the reduction potential can be precisely controlled. researchgate.net Studies on dinitroaromatics in aprotic solvents have shown that they are reduced in two distinct one-electron steps, first to a radical anion and then to a dianion. researchgate.net The use of polyoxometalate redox mediators in a cooperative photocatalysis system can also achieve highly selective reduction of nitrobenzenes to anilines using light as the driving force. nih.govtaylorfrancis.com

Advanced Catalytic Systems: Research continues to yield novel catalysts for nitro group reductions. For instance, a combination of sodium borohydride with transition metal complexes like Ni(PPh₃)₄ enhances the reducing power of the hydride, enabling efficient reduction of nitroaromatics at room temperature. jsynthchem.com Similarly, vasicine, a naturally occurring alkaloid, has been shown to enable a metal-free reduction of nitroarenes in water, with high tolerance for other functional groups and the ability to selectively reduce dinitroarenes to nitroanilines. organic-chemistry.org

Regioselective Functionalization of Aromatic Rings

The synthesis of specifically substituted aromatic compounds like this compound is fundamentally dependent on the principles of regioselectivity in electrophilic aromatic substitution. The directing effects of the substituents already present on the benzene (B151609) ring dictate the position of incoming functional groups.

In the context of 5-amino-2-nitrobenzoic acid, the precursor to the target ester, the substituents exhibit competing influences.

Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director. It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack at the positions ortho and para to it.

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the ring.

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director.

The synthesis often requires careful planning to introduce these groups in the correct sequence. For instance, during reactions like nitration, the powerful deactivating nature of a pre-existing nitro group will direct an incoming electrophile to the meta position relative to itself. Conversely, the activating amino group directs to ortho and para positions. This conflict can lead to mixtures of products unless controlled conditions are used. A common strategy to manage the powerful activating effect of the amino group is to protect it, for example, through acetylation to form an acetamido group. This moderates its directing effect and allows for more selective functionalization of the ring.

Modern Approaches to Ester Synthesis

The conversion of the carboxylic acid group in 5-amino-2-nitrobenzoic acid to its corresponding methyl ester is a crucial step. While classic methods are effective, modern approaches offer milder conditions, higher yields, and greater compatibility with sensitive functional groups.

The most traditional method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol (methanol, in this case) in the presence of a strong acid catalyst like sulfuric acid. ias.ac.in This is a reversible reaction, and often requires forcing conditions, such as refluxing for extended periods and removing the water produced to drive the equilibrium toward the ester product. ias.ac.inresearchtrend.net

More contemporary methods provide alternatives that circumvent the harsh conditions of Fischer esterification.

Steglich Esterification: This method is highly effective under mild, neutral conditions. nih.gov It utilizes a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach is particularly useful for substrates that are sensitive to strong acids.

Alkyl Halide-Based Esterification: Carboxylic acids can be converted to esters by reacting them with an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate) in the presence of a mild base like sodium bicarbonate in a dry solvent like acetone. ias.ac.in This method has been shown to produce excellent yields (up to 80%) for certain polyhydroxy aromatic acids. ias.ac.in

Solid-Acid Catalysis: In a move towards greener chemistry, heterogeneous solid-acid catalysts such as graphene oxide or porous phenolsulfonic acid-formaldehyde (PSF) resins have been employed. organic-chemistry.org These catalysts are easily recoverable and reusable, simplifying product purification and reducing waste. organic-chemistry.org

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, Water Removal | Inexpensive reagents. |

| Steglich Esterification | Alcohol, DCC/EDC, DMAP (cat.) | Room temperature, Neutral pH | Mild conditions, high yields. nih.gov |

| Alkyl Halide Method | Alkyl Halide/Sulfate, Mild Base (e.g., NaHCO₃) | Reflux in dry solvent (e.g., acetone) | Excellent yields for specific substrates. ias.ac.in |

| Solid-Acid Catalysis | Alcohol, Heterogeneous Catalyst (e.g., Graphene Oxide) | Moderate temperatures (50-80°C) | Reusable catalyst, easy workup. organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis Protocols

The synthesis of nitroaromatic compounds traditionally involves harsh reagents that pose environmental and safety concerns. Modern synthetic chemistry emphasizes the adoption of green chemistry principles to develop more sustainable protocols.

Key aspects of green chemistry in the synthesis of this compound and its precursors include:

Safer Solvents and Reagents: A primary goal is to replace hazardous solvents and reagents. Water is considered an ideal green solvent, and methodologies are being developed for reactions, such as nucleophilic aromatic substitutions, to be performed in aqueous media, even for water-insoluble substrates. nih.gov

Catalyst-Free and Metal-Free Reactions: The development of catalyst-free nitration methods, such as those using ipso-nitration of arylboronic acids with reagents like bismuth (III) nitrate, offers an eco-friendly and economical alternative to traditional protocols. Photocatalytic, metal-free nitrations also represent a mild and regioselective approach. organic-chemistry.org

Energy Efficiency: Photochemical methods, which use UV radiation to initiate reactions under ambient conditions, can be a more energy-efficient alternative to methods requiring high temperatures and prolonged refluxing. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

For instance, the oxidation of heterocyclic amines to their nitro derivatives has been achieved using potassium peroxymonosulfate (B1194676) (Oxone) in water, a method that is operationally simple, safe, and uses inexpensive reagents under mild conditions. scribd.com Similarly, the use of metal-modified montmorillonite (B579905) clays (B1170129) as reusable catalysts for the nitration of phenolic compounds presents an environmentally benign process. organic-chemistry.org

Synthesis of Key Precursors and Analogs

The synthesis of this compound relies on the availability of appropriately substituted benzoic acid precursors.

Preparation of Nitro-Substituted Benzoic Acid Derivatives

Nitro-substituted benzoic acids are fundamental precursors. There are two primary strategies for their synthesis:

Direct Nitration of Benzoic Acid: Benzoic acid can be nitrated using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgtruman.edu The carboxylic acid group is a meta-director, so this reaction primarily yields m-nitrobenzoic acid. orgsyn.orgtruman.edu Controlling the reaction temperature is crucial; keeping the mixture cold can minimize the formation of ortho and para isomers. truman.edu

Oxidation of Nitrotoluenes: An alternative route is the oxidation of a methyl group on a nitrated toluene ring. For example, p-nitrobenzoic acid can be prepared by oxidizing p-nitrotoluene with strong oxidizing agents such as sodium dichromate in sulfuric acid, potassium permanganate, or nitric acid under elevated temperature and pressure. google.comorgsyn.org

| Target Compound | Starting Material | Key Reagents | Reference Method |

|---|---|---|---|

| m-Nitrobenzoic Acid | Benzoic Acid | HNO₃ / H₂SO₄ | Direct Electrophilic Nitration. orgsyn.orgtruman.edu |

| p-Nitrobenzoic Acid | p-Nitrotoluene | Na₂Cr₂O₇ / H₂SO₄ | Oxidation of Methyl Group. orgsyn.org |

| Substituted Nitrobenzoic Acids | Substituted Nitrotoluenes | Nitric Acid | Oxidation under heat and pressure. google.com |

Synthesis of Amino-Substituted Benzoic Acid Derivatives

Amino-substituted benzoic acids are another class of critical precursors. The amino group can be introduced onto the aromatic ring through several methods:

Reduction of Nitrobenzoic Acids: The most common method for preparing an aminobenzoic acid is by the reduction of the corresponding nitrobenzoic acid. This transformation can be achieved using a variety of reducing agents, such as iron or tin in the presence of hydrochloric acid. askiitians.com

Nucleophilic Addition/Substitution: In some synthetic routes, amine-based moieties can be added as nucleophiles to a carbonyl group, leading to the formation of an amino-substituted ring system after subsequent reaction steps. nih.gov

From Halogenated Precursors: Derivatives of aminobenzoic acids can be synthesized by reacting aminobenzoic acids with aromatic halides in a solvent like pyridine. researchgate.net

The chemistry of para-aminobenzoic acid (PABA), for example, involves reactions of both its functional groups. The amino group can undergo acylation, while the carboxyl group can undergo esterification. nih.gov

Optimization of Synthetic Processes and Scale-Up Considerations

Transitioning a synthetic procedure from a laboratory scale to industrial production requires rigorous optimization and consideration of several factors. The goal is to develop a process that is safe, cost-effective, robust, and environmentally sustainable.

Process Optimization: This involves systematically varying reaction parameters to achieve the desired outcome with maximum efficiency. Key parameters include:

Temperature and Reaction Time: For nitration reactions, temperature control is critical to ensure regioselectivity and prevent the formation of unwanted byproducts. truman.edu Optimization aims to find the shortest reaction time at the lowest possible temperature that provides a high yield.

Reagent Stoichiometry and Concentration: Adjusting the molar ratios of reactants and the concentration of reagents can significantly impact reaction rate and product purity.

Catalyst Selection and Loading: The choice of catalyst can influence reaction efficiency and selectivity. For large-scale processes, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused. organic-chemistry.org

Scale-Up Considerations: Challenges that arise during scale-up are often not apparent at the lab bench.

Heat and Mass Transfer: Large-scale reactions generate significant amounts of heat, and efficient heat dissipation is crucial for safety and to maintain control over the reaction. Mixing also becomes more challenging in large reactors, which can affect reaction kinetics and lead to localized "hot spots" or areas of high concentration.

Safety and Handling: The use of hazardous reagents like concentrated nitric and sulfuric acids requires stringent safety protocols and specialized equipment on an industrial scale. truman.edugoogle.com

Downstream Processing: The isolation and purification of the final product must also be scalable. Methods like filtration, crystallization, and extraction need to be adapted for large volumes, focusing on minimizing solvent use and simplifying operations.

Cost and Availability of Materials: The cost of starting materials, reagents, and solvents becomes a major factor in the economic viability of a large-scale process. The availability and supply chain for these materials must also be considered.

For example, a process for producing substituted nitrobenzoic acids via the oxidation of nitrotoluenes using nitric acid was optimized for industrial application by carefully metering the reactant into the hot nitric acid in an autoclave to ensure reliability and high yields. google.com

Reactivity and Mechanistic Investigations of Methyl 5 Amino 2 Nitrobenzoate

Chemical Transformations of the Nitro Group

The nitro group is a pivotal functional group that strongly influences the chemical behavior of the molecule. Its transformations are central to the synthetic utility of methyl 5-amino-2-nitrobenzoate.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic chemistry, providing a route to aromatic amines. This conversion can be achieved using a variety of reducing agents and catalytic systems, ranging from classical methods to milder, more chemoselective modern techniques. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with H₂ gas), or metal-acid systems like iron in acetic acid. nih.govsciencemadness.org The choice of reagent can be critical, especially when other reducible functional groups, such as the ester, are present. For instance, some protocols are designed to chemoselectively reduce the nitro group while preserving the carbonyl functionality. cardiff.ac.uk

The reduction of an aromatic nitro group to an amine is a complex, multi-electron process that proceeds through several intermediate species. The classical Haber-Lukashevich mechanism outlines a stepwise transformation. orientjchem.org The process is believed to initiate with the reduction of the nitro group (R-NO₂) to a nitroso group (R-NO). nih.govorientjchem.org This nitroso intermediate is highly reactive and is typically not isolated during the reaction. orientjchem.orgresearchgate.net

Further reduction converts the nitrosoarene to a hydroxylamine (B1172632) derivative (R-NHOH). orientjchem.org This intermediate, phenylhydroxylamine, has been shown in studies to be reducible to the final amine product, though its formation can sometimes lead to side products through condensation reactions, such as azoxy and azo compounds, especially under certain conditions. nih.govorientjchem.org The final step involves the reduction of the hydroxylamine to the corresponding primary amine (R-NH₂). orientjchem.org

Kinetic and mechanistic studies using various catalysts have sought to elucidate the precise pathway and rate-determining steps. nih.govorientjchem.org The exact mechanism and the stability of intermediates can be influenced by the catalyst surface, the solvent, pH, and the electronic nature of the substituents on the aromatic ring. orientjchem.orgresearchgate.net

Table 1: Common Reagents for Nitro Group Reduction

| Reducing System | Typical Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High efficiency, clean reaction. May also reduce other functional groups. |

| Metal/Acid | Fe/HCl, Fe/AcOH, Sn/HCl | Classical, cost-effective method. Often requires stoichiometric amounts of metal. |

| Transfer Hydrogenation | Formic acid, Hydrazine | Uses a hydrogen donor molecule instead of H₂ gas. Can offer good selectivity. |

| Hydrosilylation | Silanes (e.g., H₃SiPh) | Can be highly chemoselective for the nitro group in the presence of carbonyls. cardiff.ac.uk |

| Diboron Compounds | Tetrahydroxydiboron | A metal-free reduction method that proceeds under mild conditions. organic-chemistry.org |

The substituents on the benzene (B151609) ring of this compound have competing effects on its reactivity towards electrophilic aromatic substitution. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards attack by electrophiles by decreasing the electron density of the π-system. doubtnut.comlibretexts.org Conversely, the amino group is a strong electron-donating group, which activates the ring. The methyl ester group is also deactivating.

The directing effect of these groups is also crucial:

Amino Group (-NH₂): Strongly activating and ortho-, para-directing.

Nitro Group (-NO₂): Strongly deactivating and meta-directing. libretexts.orgchegg.com

Methyl Ester Group (-COOCH₃): Deactivating and meta-directing. chegg.com

Table 2: Electronic and Directing Effects of Substituents

| Substituent | Electronic Effect | Ring Reactivity | Directing Influence |

|---|---|---|---|

| -NH₂ (Amino) | Electron Donating | Activating | Ortho, Para |

| -NO₂ (Nitro) | Electron Withdrawing | Deactivating | Meta |

| -COOCH₃ (Methyl Ester) | Electron Withdrawing | Deactivating | Meta |

Reductive Chemistry Leading to Amine Functionality

Ester Functionality Reactivity

The methyl ester group is another key reactive site in the molecule, susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2-nitrobenzoic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible and efficient process. It involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from sodium hydroxide) on the electrophilic carbonyl carbon of the ester. orgsyn.org This forms a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol (B129727). A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid. The procedure for the closely related methyl m-nitrobenzoate involves heating with aqueous sodium hydroxide until the ester disappears, followed by pouring the resulting solution into concentrated acid to precipitate the product. orgsyn.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction that proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The resulting tetrahedral intermediate then eliminates methanol to form the carboxylic acid. To drive the equilibrium towards the product, an excess of water is typically used.

Table 3: Comparison of Hydrolysis Pathways

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Mechanism | Reversible; equilibrium-controlled | Irreversible; driven by formation of stable carboxylate salt |

| Nucleophile | Water | Hydroxide ion (OH⁻) |

| Product Isolation | Direct isolation of carboxylic acid | Requires a separate acidification step to obtain the carboxylic acid |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction allows for the synthesis of other alkyl 5-amino-2-nitrobenzoates. The reaction is typically catalyzed by either an acid or a base.

In acid-catalyzed transesterification, a proton source activates the carbonyl group, making it more susceptible to attack by a molecule of the new alcohol. The reaction is an equilibrium process, and to favor the formation of the desired product, the new alcohol is often used in large excess or the displaced methanol is removed from the reaction mixture. Various acid catalysts can be employed, including mineral acids like sulfuric acid or solid acid catalysts. mdpi.com

Base-catalyzed transesterification involves the attack of an alkoxide ion (formed by deprotonating the new alcohol with a strong base) on the ester's carbonyl carbon. This method is often faster than the acid-catalyzed route but requires anhydrous conditions as any water present would hydrolyze the ester.

Aminolysis Reactions for Amide Formation

The conversion of esters to amides via aminolysis is a fundamental reaction in organic chemistry. For this compound, the ester functional group can react with ammonia (B1221849) or primary/secondary amines to yield the corresponding amide. This reaction is typically driven by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester.

The general mechanism for the aminolysis of an ester like this compound with an amine (R-NH₂) proceeds through a nucleophilic acyl substitution pathway. This involves the formation of a tetrahedral intermediate, which then collapses to expel the methoxy (B1213986) group as a leaving group, resulting in the formation of the more stable amide bond. Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with the latter being favored, especially when catalyzed by a second molecule of the amine acting as a general base to facilitate proton transfer. nih.gov

The following table summarizes the reaction conditions and yields for the formation of 2-amino-5-nitrobenzoic acid amide from a related methyl ester, as described in the patent.

| Reactant | Amine | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Reaction Time (h) | Product | Yield (%) |

| 2-chloro-5-nitrobenzoic acid methyl ester | Ammonia | Ethylene (B1197577) Glycol | 110-120 | 10 | 6 | 2-amino-5-nitrobenzoic acid amide | 91 |

| 2-chloro-5-nitrobenzoic acid methyl ester | Ammonia | Glycerin | 110-120 | 10 | 6 | 2-amino-5-nitrobenzoic acid amide | 93 |

This table is based on data for a structurally related compound and is illustrative of the conditions that could potentially be applied for the aminolysis of this compound.

The reactivity of the ester group in this compound towards aminolysis is influenced by the electronic effects of the substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, which should facilitate the nucleophilic attack by the amine.

Reactivity of the Aromatic Nucleus

The reactivity of the benzene ring in this compound is dictated by the interplay of the electronic effects of its three substituents: the amino group (-NH₂), the nitro group (-NO₂), and the methyl ester group (-COOCH₃).

Electrophilic Aromatic Substitution Mechanisms

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring determine both the rate of reaction and the position of the incoming electrophile. These effects are categorized as activating or deactivating and ortho-, para-, or meta-directing.

Amino group (-NH₂): This is a strongly activating group and an ortho-, para-director. The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.

Nitro group (-NO₂): This is a strongly deactivating group and a meta-director. The nitro group is highly electron-withdrawing through both inductive and resonance effects, which decreases the electron density of the ring, making it less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Methyl ester group (-COOCH₃): This is a deactivating group and a meta-director. Similar to the nitro group, the ester group withdraws electron density from the ring, primarily through its resonance effect, making the ring less reactive and directing electrophiles to the meta position.

In this compound, the positions on the aromatic ring are influenced by these competing effects. The amino group at position 5 strongly activates the ortho positions (4 and 6) and the para position (2). The nitro group at position 2 and the methyl ester at position 1 both deactivate the ring and direct incoming electrophiles to their meta positions.

The following table summarizes the directing effects of the substituents on this compound.

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOCH₃ | 1 | Deactivating | Meta (to C3, C5) |

| -NO₂ | 2 | Deactivating | Meta (to C4, C6) |

| -NH₂ | 5 | Activating | Ortho, Para (to C4, C6, C2) |

Considering these effects, the predicted sites for electrophilic attack are positions 4 and 6, as they are activated by the amino group and are meta to the deactivating nitro group.

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings, especially those bearing strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SₙAr). The SₙAr mechanism typically involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.

The presence of the potent electron-withdrawing nitro group on the aromatic ring of this compound makes the molecule susceptible to nucleophilic attack. The nitro group can effectively stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions relative to the nitro group.

For a nucleophilic aromatic substitution to occur on this compound itself, one of the existing substituents would have to act as a leaving group. The -NH₂ and -COOCH₃ groups are generally poor leaving groups. The -NO₂ group can, under certain conditions, be displaced by strong nucleophiles.

More commonly, SₙAr reactions are observed on derivatives of this compound that contain a good leaving group, such as a halide, at a position activated by the nitro group. For example, in a related compound, 2-chloro-5-nitrobenzoic acid methyl ester, the chlorine atom at the 2-position is activated by the para-nitro group. This allows for its displacement by a nucleophile like ammonia to form 2-amino-5-nitrobenzoic acid amide. google.com This reaction highlights the activation of the aromatic ring towards nucleophilic attack by the nitro group.

The key requirements for an efficient SₙAr reaction are:

The presence of a good leaving group (typically a halide).

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.

A strong nucleophile.

Intramolecular and Intermolecular Reaction Dynamics

The arrangement of functional groups in this compound allows for specific intramolecular and intermolecular interactions that can influence its chemical and physical properties.

Intramolecular Dynamics: An important intramolecular interaction in molecules containing ortho-amino and nitro groups is the formation of an intramolecular hydrogen bond. In the case of this compound, while the amino and nitro groups are not ortho to each other, studies on similar molecules provide insight. For instance, in 2-amino-5-nitrobenzoic acid, an intramolecular N-H···O hydrogen bond is formed between the amino group and one of the oxygen atoms of the ortho-carboxylic acid group, creating a stable six-membered ring (S(6) motif). nih.gov Similarly, in 2-methylamino-5-nitro-benzoic acid, an intramolecular N-H···O hydrogen bond is also observed. nih.gov Although the ester group in this compound is less acidic than a carboxylic acid, the potential for intramolecular hydrogen bonding between the amino group (at C5) and the nitro group (at C2) or the ester group (at C1) exists, which could affect the planarity and reactivity of the molecule.

Intermolecular Dynamics: In the solid state, molecules of this compound are expected to engage in various intermolecular interactions. These can include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonded networks in the crystal lattice. For example, in the crystal structure of 2-amino-5-nitrobenzoic acid, intermolecular O-H···O hydrogen bonds lead to the formation of centrosymmetric dimers, which are further linked by N-H···O and C-H···O hydrogen bonds. nih.gov

π-π Stacking: The aromatic rings can interact through π-π stacking. The presence of the electron-withdrawing nitro group and the electron-donating amino group creates a polarized aromatic system, which can favor offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion. nih.gov

Studies on substituted nitrobenzene (B124822) derivatives have shown that intermolecular interactions in the crystal lattice can cause the nitro group to be twisted out of the plane of the benzene ring. mdpi.com This distortion from planarity can, in turn, influence the electronic properties and aromaticity of the ring. mdpi.com

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy for Methyl 5-amino-2-nitrobenzoate allows for the identification and assignment of the hydrogen atoms within the molecule. The spectrum is characterized by signals corresponding to the aromatic protons and the methyl ester protons.

The aromatic region of the spectrum is dictated by the substitution pattern of the benzene (B151609) ring. The three aromatic protons are chemically distinct due to the influence of the amino (-NH₂), nitro (-NO₂), and methyl ester (-COOCH₃) groups. The electron-donating amino group and the electron-withdrawing nitro and ester groups significantly influence the chemical shifts of the adjacent protons.

The proton ortho to the nitro group and meta to the amino group is expected to be the most deshielded, appearing furthest downfield.

The proton ortho to the amino group and meta to the nitro group would appear at a lower chemical shift.

The proton positioned between the amino and ester groups would have an intermediate chemical shift.

The methyl protons of the ester group typically appear as a sharp singlet, as they are not coupled to any other protons. In a synthesis of this compound, the formation of the methyl ester was confirmed by the appearance of a characteristic singlet resonance peak at δ 3.89 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Aromatic H (ortho to -NO₂) | Downfield (e.g., ~8.0-8.2) | Doublet | ~8-9 |

| Aromatic H (ortho to -NH₂) | Upfield (e.g., ~6.8-7.0) | Doublet of doublets | ~8-9, ~2-3 |

| Aromatic H (meta to -NO₂) | Intermediate (e.g., ~7.2-7.4) | Doublet | ~2-3 |

| Methyl (-OCH₃) | 3.89 | Singlet | N/A |

| Amino (-NH₂) | Broad, variable | Singlet (broad) | N/A |

Note: Predicted values are based on standard substituent effects; actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete "map" of the carbon skeleton. The spectrum is expected to show eight distinct signals: six for the aromatic carbons, one for the ester carbonyl carbon, and one for the methyl carbon.

The chemical shifts are heavily influenced by the electronic effects of the substituents.

The carbon atom of the ester carbonyl group (-C=O) is typically found significantly downfield, often in the 165-175 ppm range.

The aromatic carbons attached to the nitro group and the ester group are deshielded and appear downfield.

The carbon attached to the amino group is shielded and appears at a relatively lower chemical shift compared to the other substituted aromatic carbons.

The carbon of the methyl group (-OCH₃) appears in the upfield region of the spectrum, typically around 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic C-COOCH₃ | 125 - 130 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-H | 110 - 135 |

| Methyl (-OCH₃) | 50 - 55 |

Note: These are estimated chemical shift ranges. Specific assignments require experimental data or detailed computational analysis.

While ¹H and ¹³C NMR provide fundamental structural data, two-dimensional (2D) NMR techniques are employed to unambiguously confirm the connectivity of atoms. For a molecule like this compound, techniques such as COSY, HSQC, and HMBC would be invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the adjacent aromatic protons, confirming their positions relative to one another on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The data presented for these techniques are based on detailed studies of the parent compound, 5-amino-2-nitrobenzoic acid, which shares all key functional groups with its methyl ester derivative, except for the carboxyl-to-ester modification. chemicalbook.comambeed.com

The FTIR spectrum of a compound provides a distinct "fingerprint" based on the absorption of infrared radiation by its bonds. For this compound, the key absorptions are associated with the amino, nitro, and ester groups. Based on the spectrum of the parent acid, 5-amino-2-nitrobenzoic acid, the following characteristic peaks are expected chemicalbook.com:

N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations. These are expected in the 3300-3500 cm⁻¹ region.

C=O Stretching: The ester carbonyl group (-C=O) gives rise to a very strong and sharp absorption band. For aromatic esters, this peak is typically located in the 1715-1730 cm⁻¹ range.

NO₂ Stretching: The nitro group (-NO₂) has characteristic symmetric and asymmetric stretching modes. The asymmetric stretch appears as a strong band around 1500-1580 cm⁻¹, while the symmetric stretch is found at approximately 1300-1370 cm⁻¹. chemicalbook.com

C-O Stretching: The ester C-O bonds produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C and C-H Vibrations: The benzene ring shows C=C stretching absorptions in the 1400-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Table 3: Key FTIR Vibrational Frequencies for this compound (based on 5-amino-2-nitrobenzoic acid)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3484 | Strong |

| N-H Symmetric Stretch | ~3370 | Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| C=O Ester Stretch | ~1720 | Very Strong |

| C=C Aromatic Stretch | 1400 - 1600 | Medium-Strong |

| NO₂ Asymmetric Stretch | ~1570 | Very Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-O Ester Stretch | 1200 - 1300 | Strong |

Source: Data adapted from experimental studies on 5-amino-2-nitrobenzoic acid. chemicalbook.com

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. Key Raman signals for this compound, as inferred from its parent acid, would include strong signals for the symmetric nitro stretch and the aromatic ring vibrations. chemicalbook.com

NO₂ Symmetric Stretch: This vibration often produces a very strong and characteristic band in the Raman spectrum, typically around 1350 cm⁻¹. chemicalbook.com

Aromatic Ring Vibrations: The "ring breathing" modes of the benzene ring, which involve the symmetric expansion and contraction of the ring, often give rise to strong Raman signals.

C-N Stretching: The stretching of the C-NH₂ and C-NO₂ bonds also produces characteristic bands.

Table 4: Key FT-Raman Shifts for this compound (based on 5-amino-2-nitrobenzoic acid)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3484 | Medium |

| N-H Symmetric Stretch | ~3370 | Medium |

| Ring Breathing Mode | ~820 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Very Strong |

| NO₂ Bending | ~860 | Strong |

Source: Data adapted from experimental studies on 5-amino-2-nitrobenzoic acid. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, HRMS is critical for confirming its chemical formula, C₈H₈N₂O₄. The technique distinguishes the compound's exact mass from that of other molecules with the same nominal mass but different atomic compositions. The theoretical monoisotopic mass, a key value determined by HRMS, is calculated from the masses of the most abundant isotopes of its constituent elements. nih.gov

Table 1: Molecular Formula and Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

This data is computed by PubChem. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

The fragmentation of the molecular ion (m/z 196.05) would likely proceed through several competing pathways:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a fragment ion with an m/z of [M - 31]⁺.

Loss of nitrogen dioxide (•NO₂): A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical and the formation of a fragment at m/z [M - 46]⁺.

Loss of the methoxycarbonyl radical (•COOCH₃): The entire ester group can be lost, producing a fragment ion at m/z [M - 59]⁺.

Sequential fragmentation: Primary fragments can undergo further dissociation, such as the loss of carbon monoxide (CO), which is a common secondary fragmentation step for aromatic carbonyl compounds. miamioh.edu

Analysis of an isomer, Methyl 2-amino-5-nitrobenzoate, shows significant fragment ions at m/z 154 and 124, indicating that the relative positions of the functional groups heavily influence the fragmentation pattern. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentations for this compound

| Parent Ion (m/z) | Neutral Loss | Lost Fragment | Daughter Ion (m/z) |

|---|---|---|---|

| 196.05 | •OCH₃ | Methoxy radical | 165.04 |

| 196.05 | •NO₂ | Nitrogen dioxide | 150.05 |

| 196.05 | •COOCH₃ | Methoxycarbonyl radical | 137.06 |

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. The spectrum of this compound is dominated by its aromatic system, which is heavily influenced by the attached amino (-NH₂) and nitro (-NO₂) groups. The benzene ring itself gives rise to characteristic π→π* transitions. researchgate.net

The amino group acts as an electron-donating auxochrome, while the nitro group is a powerful electron-withdrawing chromophore. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) from the electron-rich amino group to the electron-poor nitro group through the π-system of the benzene ring. This ICT transition typically results in a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to benzene or monosubstituted derivatives. The spectrum is also expected to show n→π* transitions associated with the non-bonding electrons on the oxygen atoms of the nitro group and the ester carbonyl, as well as the nitrogen of the amino group. researchgate.net

Photoluminescence Spectroscopy

Photoluminescence spectroscopy involves the measurement of light emitted from a substance after it has absorbed photons. This emission, typically fluorescence or phosphorescence, occurs as excited electrons return to lower energy states. However, many nitroaromatic compounds are known to exhibit very weak or no luminescence. The nitro group often provides an efficient pathway for non-radiative de-excitation of the excited state, effectively "quenching" fluorescence. Specific photoluminescence data for this compound is not available in the reviewed scientific literature, but its luminescent quantum yield is expected to be low due to the presence of the nitro group.

X-ray Diffraction Studies

A crystal structure for this compound has not been reported in the surveyed literature. However, analysis of a closely related compound, Methyl 5-chloro-2-nitrobenzoate , provides insight into the type of structural information that would be obtained. researchgate.net In the structure of this analog, the nitro and ester (acetoxy) groups are twisted relative to the plane of the benzene ring by 29.4° and 49.7°, respectively. researchgate.net The crystal packing is stabilized by weak intermolecular C—H···O interactions. researchgate.net A similar study on this compound would be expected to reveal the planarity of the benzene ring, the specific torsion angles of the substituent groups, and the nature of intermolecular forces, such as hydrogen bonding involving the amino group, which would govern its solid-state structure.

Table 3: Crystallographic Data for the Analogous Compound Methyl 5-chloro-2-nitrobenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆ClNO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.2616 |

| b (Å) | 22.470 |

| c (Å) | 9.3894 |

| β (°) | 90.64 |

| Volume (ų) | 899.1 |

Data obtained from a study on Methyl 5-chloro-2-nitrobenzoate. researchgate.net

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

For a compound like this compound, a suitable single crystal would be grown from a solution by slow evaporation of the solvent. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected on a detector.

The analysis of this diffraction data would yield a detailed crystallographic information file (CIF), containing key parameters that describe the crystal structure. A hypothetical data table based on typical values for similar organic molecules is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 875.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.50 |

Note: The data in this table is hypothetical and serves as an example of the parameters determined from a single crystal X-ray diffraction experiment.

From this data, a three-dimensional model of the this compound molecule could be generated, revealing the planarity of the benzene ring and the orientation of the amino, nitro, and methyl ester functional groups.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike single crystal XRD, which requires a well-formed single crystal, PXRD can be performed on a polycrystalline powder. This method is particularly useful for identifying the crystalline phases present in a sample and for assessing its purity.

In a typical PXRD experiment, a powdered sample of this compound would be uniformly irradiated with X-rays. The diffracted X-rays are then detected at various angles (2θ). The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

The positions and intensities of the diffraction peaks are characteristic of a specific crystalline structure. This "fingerprint" can be used to identify the compound by comparing the experimental pattern to a database of known patterns, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD).

A representative PXRD data table would list the observed 2θ angles and their corresponding d-spacings and relative intensities.

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

Note: This data is hypothetical and illustrates the typical format of PXRD results.

Analysis of the PXRD pattern would confirm the crystallinity of the bulk sample and could be used to identify any polymorphic forms or impurities present.

Advanced Research Applications of Methyl 5 Amino 2 Nitrobenzoate and Its Derivatives

Role as a Key Intermediate in Organic Synthesis

The structural features of Methyl 5-amino-2-nitrobenzoate make it an important intermediate in the field of organic synthesis. The presence of chemically distinct functional groups—an electron-donating amino group and an electron-withdrawing nitro group—allows for selective chemical transformations, enabling its use as a foundational component for more complex molecular architectures.

Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, are fundamental to many areas of science, including pharmaceuticals and materials science. openaccessjournals.com this compound and its parent compound, 5-amino-2-nitrobenzoic acid, are valuable synthons for creating these complex structures. The amino group can act as a nucleophile, participating in cyclization reactions to form fused ring systems. For instance, amino-functionalized quinazolinones have been used to synthesize novel triazinoquinazolinones and triazepinoquinazolinones through condensation and subsequent cyclization reactions. nih.gov The strategic placement of the amino and nitro groups on the benzoate (B1203000) ring allows chemists to construct diverse heterocyclic frameworks, which are central to the development of new materials and biologically active compounds. openaccessjournals.com

Beyond heterocycles, this compound serves as a precursor for various fine and specialty chemicals. Its derivatives are useful starting materials for the preparation of dyes and agents for crop protection. google.com The synthesis of these molecules often involves the chemical manipulation of the nitro and amino groups. For example, the reduction of the nitro group to a second amino group yields a diamine, a common precursor for polymers and other complex organic molecules. The ester group can also be hydrolyzed or transformed, adding to the compound's synthetic versatility.

Applications in Pharmaceutical and Medicinal Chemistry Research

In the realms of pharmaceutical and medicinal chemistry, the structural core of this compound is a recognized scaffold for developing new therapeutic agents. Its derivatives have been investigated for a range of biological activities, underscoring its importance in drug discovery.

The molecular framework of this compound is frequently used as a foundational structure (scaffold) in the design of new drug candidates. lookchem.com By modifying the functional groups or adding new substituents, medicinal chemists can generate libraries of related compounds to screen for therapeutic activity. This approach is central to modern drug discovery, allowing for the systematic exploration of structure-activity relationships. For example, the related 2-amino-5-nitrothiazole (B118965) scaffold has been used to create semicarbazone derivatives that were evaluated as potential agents for treating neurodegenerative diseases. tandfonline.com

Glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) are crucial enzymes in cellular antioxidant and detoxification systems. researchgate.net Inhibitors of these enzymes are of significant research interest for their potential to modulate cellular redox balance and overcome drug resistance in cancer. scbt.comscilit.com

A study investigating the inhibitory effects of various methyl aminobenzoate derivatives on GR and GST provided key insights. While the study did not specifically report on this compound, it examined its isomers, Methyl 4-amino-2-nitrobenzoate and Methyl 3-amino-4-nitrobenzoate. The research found that these compounds displayed inhibitory activity against both enzymes. researchgate.net

Specifically, Methyl 3-amino-4-nitrobenzoate was identified as the most effective inhibitor of human GST (hGST), while another derivative, methyl 3-amino-5-chlorobenzoate, showed the highest inhibitory effect on human GR (hGR). researchgate.net These findings highlight the potential of the aminonitrobenzoate scaffold in designing enzyme inhibitors.

Table 1: Enzyme Inhibition Data for Isomers and Derivatives of Methyl Aminobenzoate

| Compound | Target Enzyme | Inhibition Constant (Ki) µM |

|---|---|---|

| Methyl 3-amino-4-nitrobenzoate | hGST | 37.05 ± 4.487 |

| Methyl 4-amino-2-nitrobenzoate | GST | 92.41 ± 22.26 |

| Methyl 3-amino-5-chlorobenzoate | hGR | 0.524 ± 0.109 |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | GR | 0.325 ± 0.012 |

Data sourced from a study on methyl aminobenzoate derivatives. researchgate.net

Understanding how a molecule interacts with its biological target is fundamental to drug design. For derivatives of this compound, computational methods like molecular docking are used to predict and analyze these interactions. researchgate.net In the study of GR and GST inhibitors, molecular docking was employed to estimate the binding energies of the aminobenzoate derivatives within the active sites of the enzymes. researchgate.net

The results from such in silico studies suggested that derivatives like methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate had the lowest estimated binding energies for GR and GST, respectively, indicating potentially strong interactions. researchgate.net These computational models help researchers understand the structural basis for the observed enzyme inhibition and guide the design of more potent and selective inhibitors. nih.gov

Development of Pharmacological Prototypes and Analogs

The structural framework of this compound, featuring both electron-donating (amino) and electron-withdrawing (nitro) groups, makes it an attractive scaffold for the synthesis of pharmacologically active molecules. While direct therapeutic applications of this compound are not established, its derivatives are subjects of investigation in medicinal chemistry for the development of novel drug prototypes.

Researchers have explored the synthesis of various heterocyclic compounds and other complex organic molecules using this compound as a starting material. The amino group can be readily diazotized and subjected to various coupling reactions to introduce diverse functionalities. Furthermore, the nitro group can be reduced to an amino group, providing another site for chemical modification. These transformations enable the generation of a library of analogs that can be screened for various biological activities. For instance, derivatives of structurally similar aminonitro aromatic compounds, such as 2-amino-5-nitrothiazole, have been investigated for their potential as inhibitors of enzymes like monoamine oxidase and cholinesterase, which are targets in the treatment of neurodegenerative diseases.

The development of novel benzothiazole (B30560) derivatives from related nitroanilines has also shown promise in the evaluation of antitumor activities. These studies highlight the potential of the aminonitro aromatic core, present in this compound, as a foundational element in the design and synthesis of new therapeutic agents.

Utility in Agrochemical Research and Development

Intermediate for the Synthesis of Pesticides and Herbicides

In the field of agrochemicals, substituted aminobenzoic acids and their derivatives are crucial intermediates in the synthesis of various pesticides and herbicides. The specific arrangement of functional groups in this compound makes it a potential precursor for the synthesis of complex molecules with pesticidal or herbicidal properties.

A notable example in this area is the synthesis of anthranilic diamide (B1670390) insecticides, such as chlorantraniliprole. The manufacturing process of such pesticides often involves intermediates derived from substituted aminobenzoic acids. For instance, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, a key intermediate for chlorantraniliprole, starts from m-toluic acid and involves nitration and subsequent reduction of the nitro group to an amine, a reaction pathway that highlights the utility of the functional groups present in this compound. While not a direct starting material for this specific pesticide, the chemistry involved is highly relevant and demonstrates the potential of similar aminonitrobenzoate structures in the synthesis of modern agrochemicals.

The presence of both an amino and a nitro group allows for sequential reactions to build the complex molecular architectures required for potent and selective pesticidal or herbicidal activity. The amino group can be modified to introduce specific side chains, while the nitro group can be used to direct further substitutions on the aromatic ring or can be transformed into other functional groups.

Contributions to Materials Science and Polymer Chemistry

Development of Specialty Polymers and Resins

The bifunctional nature of this compound and its derivatives makes them interesting candidates for the development of specialty polymers and resins with unique properties. The amino group can participate in polymerization reactions, such as the formation of polyamides or polyimides, while the nitro group can be utilized for post-polymerization modifications or to impart specific characteristics to the final material.

One area of application for related compounds, such as 5-amino-2-nitrobenzoic acid, is in the preparation of polymer-bound diazonium salts. These functionalized polymers can be used as reactive intermediates in various organic syntheses. By anchoring the diazonium salt to a solid support, the purification of the final products can be simplified. Although this application uses the carboxylic acid form, the methyl ester of this compound could potentially be hydrolyzed to the acid for similar applications in polymer chemistry.

The incorporation of the nitro group into a polymer backbone can enhance properties such as thermal stability and chemical resistance. Furthermore, the reduction of the nitro group to an amine after polymerization can provide sites for cross-linking or for the attachment of other functional molecules, leading to the creation of functional materials with tailored properties for specific applications.

Synthesis of Dyes and Colorants

Aromatic amines are fundamental building blocks in the synthesis of a vast array of dyes and pigments, and this compound is a potential precursor in this field. The primary amino group can be readily converted into a diazonium salt through a process called diazotization. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols and other aromatic amines, to form azo dyes.

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings. The color of these dyes is determined by the specific aromatic structures and the substituents present on them. The presence of the nitro group in the this compound backbone can act as an auxochrome, a group that modifies the ability of a chromophore to absorb light, thereby influencing the final color of the dye. The general two-step reaction for preparing azo dyes involves the diazotization of an aromatic amine followed by the coupling with a suitable aromatic compound.

The following table outlines the general steps for the synthesis of an azo dye using an aromatic amine like this compound as a precursor.

| Step | Reaction | Reagents and Conditions |

| 1 | Diazotization | Aromatic Amine (e.g., this compound), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C |

| 2 | Azo Coupling | Diazonium Salt, Coupling Component (e.g., Phenol, Aniline derivative), Alkaline or Acidic conditions |

Applications in Analytical Chemistry Research

In analytical chemistry, compounds with well-defined structures and properties are essential as standards and reagents. While specific, widespread applications of this compound as an analytical reagent are not extensively documented, its structural features suggest potential uses in this field.

For instance, it could serve as a reference standard in chromatographic or spectroscopic methods for the identification and quantification of related aminonitrobenzoate compounds in various matrices. Its distinct UV-visible absorption spectrum, due to the presence of the nitro and amino groups on the aromatic ring, could be utilized for its detection and quantification.

Furthermore, the amino group of this compound could be derivatized with a fluorescent tag, allowing for its use in sensitive analytical methods based on fluorescence detection. The reactivity of the amino group also allows for its use in the development of new analytical reagents. For example, it could be immobilized on a solid support to create a new stationary phase for chromatography with specific separation properties.

The following table summarizes the key properties of this compound relevant to its potential analytical applications.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 145-149 °C |

| Solubility | Soluble in methanol (B129727) |

Use as Analytical Standards

In the realm of analytical chemistry, the availability of high-purity analytical standards is fundamental for the accurate quantification and identification of chemical substances. This compound, due to its defined chemical structure and stability, has the potential to serve as a reference material in various analytical applications, particularly in the pharmaceutical and chemical industries. While specific certified reference materials (CRMs) for this compound are not extensively documented in publicly available research, its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) underscores the importance of its standardization for quality control purposes.

Analytical standards are crucial for methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where they are used to establish calibration curves and determine the concentration of the analyte in a sample with a high degree of certainty. The purity of the standard is paramount, as any impurities could lead to inaccurate measurements. For a compound like this compound, which may be present as an impurity or a starting material in a drug substance, having a well-characterized standard is essential for monitoring and controlling its levels within acceptable limits.

The process of certifying a compound as an analytical standard involves rigorous testing to determine its purity and to characterize any impurities. This typically includes a battery of analytical techniques to confirm the compound's identity and to quantify its purity.

Table 1: Key Parameters for Certification of an Analytical Standard

| Parameter | Analytical Technique(s) | Purpose |

| Identity Confirmation | NMR Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy | To confirm the chemical structure of this compound. |

| Purity Assessment | HPLC-UV, GC-FID, Differential Scanning Calorimetry (DSC) | To determine the percentage purity and identify and quantify any impurities. |

| Water Content | Karl Fischer Titration | To measure the amount of water present, which can affect the true concentration. |

| Residual Solvents | Headspace GC-MS | To identify and quantify any solvents remaining from the synthesis and purification process. |

| Inorganic Impurities | Inductively Coupled Plasma (ICP-MS), Ion Chromatography | To detect and quantify any non-volatile inorganic contaminants. |

The development of a certified analytical standard for this compound would enable more robust and reliable analytical method validation and routine quality control testing in manufacturing processes where this compound is utilized.

Role in Derivatization for Enhanced Detection